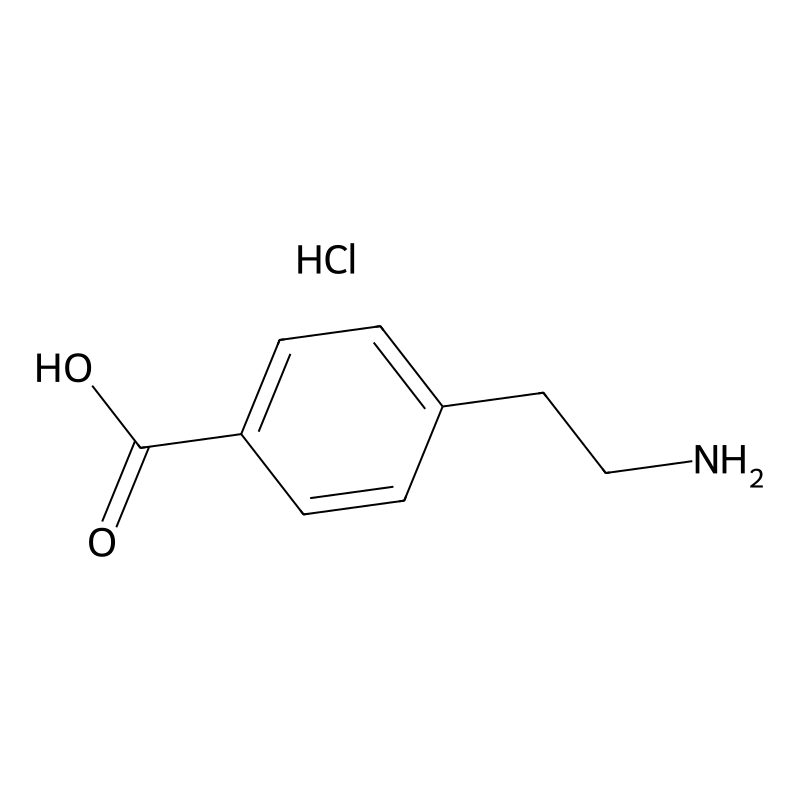4-(2-Aminoethyl)benzoic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
4-(2-Aminoethyl)benzoic acid hydrochloride (also known as 4-(2-aminoethyl)benzoic acid chloride hydrochloride) is a chemical compound synthesized through various methods, including the reaction of 4-bromobenzoic acid with ethylenediamine followed by hydrolysis and acidification []. Its structure and purity are typically confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].
Potential Applications:
Research suggests that 4-(2-Aminoethyl)benzoic acid hydrochloride might possess various properties relevant to scientific research, although its specific applications are still under investigation. Here are some potential areas of exploration:
- Ligand design: The molecule's structure features an aromatic ring and an amino group, functional groups commonly found in ligands that bind to specific molecules like enzymes or receptors. This characteristic has led researchers to explore its potential as a scaffold for designing new ligands for various biological targets [].
- Material science: The presence of both acidic and amine functionalities in the molecule suggests its potential use in the development of new materials with specific properties. For example, researchers have investigated its application in the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and liquid state at room temperature [].
- Biomedical research: Some studies have explored the potential use of 4-(2-Aminoethyl)benzoic acid hydrochloride in the development of new drugs or diagnostic tools. However, further research is needed to understand its efficacy and safety in these contexts [].
4-(2-Aminoethyl)benzoic acid hydrochloride, with the chemical formula CHClNO and CAS number 60531-36-4, is a hydrochloride salt of 4-(2-aminoethyl)benzoic acid. This compound is characterized by its white crystalline appearance and has a melting point exceeding 350 °C. It is soluble in water and exhibits basic properties due to the presence of an amino group in its structure. The molecular weight of this compound is approximately 201.65 g/mol .
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Amidation: It can react with amines to form amides, which are significant in peptide synthesis.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of an amine derivative.
These reactions are essential for synthesizing derivatives used in pharmaceuticals and biochemistry .
The synthesis of 4-(2-aminoethyl)benzoic acid hydrochloride typically involves the following steps:
- Starting Material: Begin with 4-bromobenzoic acid or a similar aromatic compound.
- Amination: React with ethylene diamine or another suitable amine under controlled conditions to introduce the aminoethyl group.
- Hydrochloride Formation: Treat the resulting amine with hydrochloric acid to form the hydrochloride salt.
Alternative methods may involve using different precursors or reagents to achieve similar results .
4-(2-Aminoethyl)benzoic acid hydrochloride finds applications in several fields:
- Pharmaceuticals: Used as an intermediate in drug synthesis, particularly for compounds targeting neurological disorders.
- Biochemistry: Serves as a reagent in peptide synthesis and other biochemical assays.
- Research: Utilized in studies exploring amino acid derivatives and their biological effects .
Studies on the interactions of 4-(2-aminoethyl)benzoic acid hydrochloride reveal its potential effects on various biological systems. Notably:
- Receptor Binding: Research indicates that compounds with similar structures may interact with neurotransmitter receptors, suggesting that this compound could influence neurotransmission pathways.
- Synergistic Effects: When used in combination with other pharmaceuticals, it may enhance or modify therapeutic effects, warranting further investigation into its pharmacodynamics .
Several compounds share structural similarities with 4-(2-aminoethyl)benzoic acid hydrochloride. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Aminomethyl)benzoic acid | CHNO | Contains an aminomethyl group instead of aminoethyl |
| 4-Aminobenzoic acid | CHNO | Lacks the ethyl chain; simpler structure |
| 4-(2-Hydroxyethyl)benzoic acid | CHO | Contains a hydroxyl group instead of an amino group |
Uniqueness
The uniqueness of 4-(2-aminoethyl)benzoic acid hydrochloride lies in its specific combination of an amino group and a carboxylic acid on a benzene ring, which allows for versatile reactivity and potential biological activity not found in simpler derivatives. Its role as a precursor in peptide synthesis further distinguishes it from other similar compounds .
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








